Cyclopropanol, 1-ethynyl-
Overview
Description
“Cyclopropanol, 1-ethynyl-” is a compound with the molecular formula C5H6O . It is also known by other names such as 1-Ethynylcyclopropan-1-ol and 1-Ethynylcyclopropanol . The compound contains a total of 12 bonds, including 6 non-H bonds, 1 multiple bond, 1 triple bond, 1 three-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .
Molecular Structure Analysis
The molecular structure of “Cyclopropanol, 1-ethynyl-” comprises three carbon atoms forming a cyclopropane ring, five hydrogen atoms, and a hydroxyl group . The compound contains a total of 12 bonds, including 6 non-H bonds, 1 multiple bond, 1 triple bond, 1 three-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
“Cyclopropanol, 1-ethynyl-” has a molecular weight of 82.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 82.041864811 g/mol . The topological polar surface area of the compound is 20.2 Ų . The compound has a heavy atom count of 6 .Scientific Research Applications
Synthesis Techniques
- Novel Cyclopropanone Equivalent : 1-(Arylsulfonyl)cyclopropanol, derived from cyclopropanone ethyl hemiacetal, has emerged as a new cyclopropanone equivalent. It reacts with terminal acetylenes and disubstituted amines in water, catalyzed by AuCl3, enabling the synthesis of 1-alkynyl cyclopropylamines (Liu et al., 2008).
- Ring Opening and Alkynylation : A silver-promoted oxidative ring opening and alkynylation of cyclopropanols with ethynylbenziodoxolones (EBX) has been introduced. This method facilitates the formation of alkylated alkynes via a sequence involving ring opening and alkynylation (Wang et al., 2015).
- C-Alkynylation : A method for alkynylation of cyclopropanols with 1-bromo-1-alkynes has been developed, offering an easy route to valuable alk-4-yn-1-ones. This expands the utility of functionally rich cyclopropanols as a new class of homoenolate equivalent in C-C bond formation (Murali et al., 2015).
Mechanistic Insights and Theoretical Analysis
- Gold(I)-Catalyzed Ring Expansion : The one-carbon ring-expansion reactions of various cyclopropanols, including 1-(1-propynyl)cyclopropanol, were theoretically investigated. The study suggested a two-step mechanism involving gold(I) complex coordination and subsequent evolution through a 1,2-alkyl shift. The second step, a 1,4-H shift, was identified as the rate-determining step (Sordo & Ardura, 2008).
Synthetic Applications and Transformations
- Silver-Promoted Ring Opening/Alkynylation : An innovative silver-promoted method for the oxidative ring opening/alkynylation of cyclopropanols was reported. This technique facilitates the synthesis of 4-Yn-1-ones and supports a radical mechanism for the silver-promoted process (Wang et al., 2016).
- Synthesis of Polycyclic Compounds : 1-[o-(1-Alkynyl)phenyl]cyclopropanols were converted to 2,3-dihydro-1-naphthalenone derivatives by heating their hexacarbonyldicobalt complexes. This method also enables a new type of isomerization-cyclization reaction yielding 3a,4-dihydro-3H-cyclopenta[a]inden-2-one derivatives (Iwasawa & Matsuo, 1997).
Safety And Hazards
The safety data sheet for a similar compound, 1-Ethoxycyclopropyl Alcohol, suggests that it is harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
Future Directions
Cyclopropanols, including “Cyclopropanol, 1-ethynyl-”, hold intriguing potential for various applications, mainly in the realm of organic synthesis . They serve as versatile synthetic building blocks, enabling the creation of more complex structures . Despite the challenges involved in their synthesis, they are of considerable interest due to their unique structural motif found in some biologically active molecules .
properties
IUPAC Name |
1-ethynylcyclopropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-5(6)3-4-5/h1,6H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPACLFFIDGQFRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627708 | |
Record name | 1-Ethynylcyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynylcyclopropan-1-ol | |
CAS RN |
22935-35-9 | |
Record name | 1-Ethynylcyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethynylcyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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